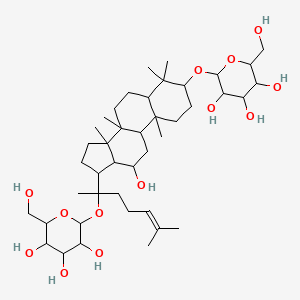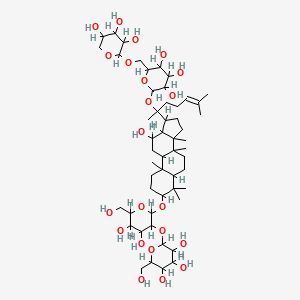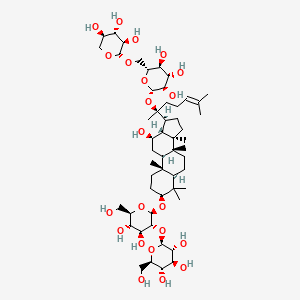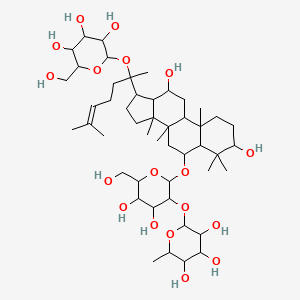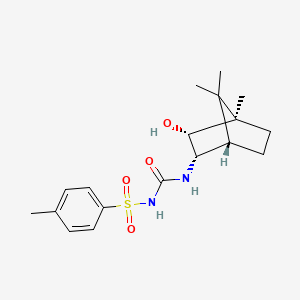
Glibornuride
描述
格列本脲是一种属于磺酰脲类别的降糖药。它主要用于通过刺激胰岛β细胞分泌胰岛素来控制2型糖尿病。 该化合物以其降低血糖水平的功效而闻名,并以各种品牌名称销售,包括格列特 .
作用机制
格列本脲通过与胰岛β细胞上的磺酰脲受体结合发挥作用。这种结合导致ATP敏感钾通道关闭,导致细胞膜去极化。去极化触发电压门控钙通道打开,导致钙离子流入。 细胞内钙离子浓度的增加刺激含有胰岛素的颗粒的外排,从而增加胰岛素分泌 .
类似化合物:
格列本脲: 另一种磺酰脲,其作用机制相似,但药代动力学特性不同。
格列美脲: 第三代磺酰脲,作用时间更长。
甲苯磺丁脲: 一种较旧的磺酰脲,半衰期较短,代谢特征不同。
格列本脲的独特性: 格列本脲的独特之处在于其特定的化学结构,该结构在功效和安全性之间取得了平衡。 它源自樟脑-3-甲酰胺的内-内衍生物结构,将其与其他磺酰脲区别开来 .
准备方法
合成路线和反应条件: 格列本脲通过从樟脑-3-甲酰胺开始的多步合成过程制备。主要步骤包括:
硼氢化还原: 樟脑-3-甲酰胺使用硼氢化钠进行还原,形成中间体。
霍夫曼重排: 然后将中间体进行霍夫曼重排以生成氨基甲酸酯。
置换反应: 氨基甲酸酯被对甲苯磺酰胺钠置换,生成格列本脲.
工业生产方法: 格列本脲的工业生产遵循相同的合成路线,但针对大规模生产进行了优化。这包括对反应条件(如温度、压力和试剂浓度)进行精确控制,以确保最终产品的高产率和纯度。
反应类型:
氧化: 格列本脲可以发生氧化反应,尤其是在磺酰脲部分。
还原: 该化合物可以在特定条件下还原,影响其官能团。
取代: 格列本脲可以参与取代反应,尤其是在涉及磺酰基的情况下。
常用试剂和条件:
氧化剂: 过氧化氢,高锰酸钾。
还原剂: 硼氢化钠,氢化铝锂。
取代试剂: 对甲苯磺酰胺钠,各种亲核试剂。
主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化会导致亚砜或砜的形成,而还原会导致醇或胺的形成 .
科学研究应用
格列本脲有几个科学研究应用,包括:
化学: 用作研究磺酰脲化学及其反应性的模型化合物。
生物学: 研究其对胰岛β细胞和胰岛素分泌的影响。
医学: 广泛研究其在控制2型糖尿病中的治疗潜力。
工业: 用于开发新的降糖药物和制剂.
相似化合物的比较
Glibenclamide: Another sulfonylurea with a similar mechanism of action but different pharmacokinetic properties.
Glimepiride: A third-generation sulfonylurea with a longer duration of action.
Tolbutamide: An older sulfonylurea with a shorter half-life and different metabolic profile.
Uniqueness of Glibornuride: this compound is unique due to its specific chemical structure, which provides a balance between efficacy and safety. Its endo-endo derivative structure, derived from camphor-3-carboxamide, distinguishes it from other sulfonylureas .
属性
IUPAC Name |
1-[(1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-11-5-7-12(8-6-11)25(23,24)20-16(22)19-14-13-9-10-18(4,15(14)21)17(13,2)3/h5-8,13-15,21H,9-10H2,1-4H3,(H2,19,20,22)/t13-,14+,15+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTYNAPTNBJHQI-LLDVTBCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2C3CCC(C2O)(C3(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N[C@H]2[C@H]3CC[C@@]([C@H]2O)(C3(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016937 | |
| Record name | Glibornuride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26944-48-9 | |
| Record name | Glibornuride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26944-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glibornuride [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026944489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glibornuride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08962 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glibornuride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glibornuride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLIBORNURIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP83E7434R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
193-195 | |
| Record name | Glibornuride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08962 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Glibornuride exert its hypoglycemic effect?
A1: this compound, a second-generation sulfonylurea drug, primarily acts by binding to and blocking ATP-sensitive potassium (KATP) channels on the pancreatic beta-cell membrane. [, ] This blockade leads to membrane depolarization, opening voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion and a subsequent decrease in blood glucose levels. [, ]
Q2: Does this compound have any extrapancreatic effects?
A2: While the primary mechanism of action focuses on pancreatic beta-cells, research suggests that this compound might also exert extrapancreatic effects. Studies show a more pronounced decrease in blood glucose levels compared to the corresponding increase in insulin secretion, indicating potential effects beyond insulin release. [] Further research is needed to fully elucidate these extrapancreatic actions.
Q3: Does this compound affect Atrial Natriuretic Factor (ANF) levels?
A3: Research suggests that this compound may inhibit the elevation of plasma ANF levels in response to extracellular fluid volume expansion. A study on newly diagnosed Non-Insulin Dependent Diabetes Mellitus (NIDDM) patients showed that saline infusion after this compound administration did not increase ANF levels, while natriuresis persisted. [] This suggests a potential protective effect against glomerular hypertension and subsequent nephropathy development.
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C18H26N2O4S and a molecular weight of 366.48 g/mol.
Q5: Is the this compound/β-cyclodextrin inclusion complex stable over time?
A5: Research indicates that the this compound/β-cyclodextrin inclusion complex exhibits good stability after one year of storage. Dissolution characteristics and X-ray powder diffraction spectra remained unchanged. [] This suggests the potential for improved bioavailability and consistent therapeutic effects.
Q6: Are there stability concerns with this compound/PEG 20.000 solid dispersions?
A6: Studies on this compound/PEG 20.000 solid dispersions show significant variations in dissolution rate during storage. Spectral and calorimetric analysis indicates increased crystallinity, potentially affecting the drug's dissolution and bioavailability. [] Further research is needed to optimize the formulation for improved stability.
Q7: How do structural differences between this compound and other sulfonylureas impact their effects?
A7: Structural variations among sulfonylureas contribute to differences in their binding affinity to KATP channels, influencing their potency and duration of action. [] For instance, this compound and Tolbutamide exhibit similar insulin-releasing effects, while Glibenclamide induces a more prolonged insulin response. [] These structural differences also affect their pharmacokinetic properties, such as absorption, metabolism, and elimination.
Q8: How is this compound absorbed and eliminated from the body?
A8: this compound is rapidly absorbed from the gut after oral administration. [, ] It is then metabolized in the liver, resulting in a relatively short half-life of approximately eight hours. [, ] Elimination occurs primarily through biliary excretion. []
Q9: How do the pharmacokinetics of this compound compare to other sulfonylureas?
A9: this compound exhibits a rapid onset and a relatively short duration of action compared to first-generation sulfonylureas like Tolbutamide and Chlorpropamide. [, ] Its half-life is shorter than Chlorpropamide (36 hours) but longer than Tolbutamide (5 hours), placing it in an intermediate range. [] This difference in pharmacokinetic profiles influences dosing regimens and the risk of hypoglycemia.
Q10: Does Tenoxicam affect the pharmacokinetics of this compound?
A10: No significant interaction was observed between Tenoxicam and this compound in a study on healthy volunteers. Tenoxicam did not affect the pharmacokinetic parameters of this compound, nor did it alter the insulin and glucose responses to the drug. []
Q11: Has this compound demonstrated efficacy in animal models of diabetes?
A11: In studies using streptozotocin (STZ)-induced diabetic rats, this compound administration resulted in improved blood glucose control, reduced serum aspartate transaminase activity, decreased total lipid levels, and increased blood glutathione levels. [] These findings suggest a protective effect against hepatotoxicity induced by STZ-diabetes.
Q12: What is the effect of this compound on diabetic microangiopathy development in animal models?
A12: A study on genetically diabetic rats showed that long-term treatment with this compound significantly reduced the incidence of diffuse glomerulosclerosis and retinal lesions. [] This suggests a potential benefit in delaying the progression of diabetic microvascular complications.
Q13: What analytical techniques are used to measure this compound levels?
A13: Several analytical methods have been employed to quantify this compound in biological samples. These methods include:
- Fluorometric determination: This method involves reacting this compound with 7-chloro-4-nitrobenzo-2-oxa-1.3-diazole (NBD-chloride) to form a fluorescent NBD-amine, allowing sensitive detection of drug levels. []
- High-Performance Liquid Chromatography (HPLC): This technique separates this compound from other components in a sample, allowing for accurate quantification. [, ]
- Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): These highly sensitive and specific methods allow for the identification and quantification of this compound and its metabolites in complex biological matrices. [, ]
Q14: How does the dissolution rate of this compound impact its bioavailability?
A14: As with many poorly soluble drugs, the dissolution rate of this compound is a critical factor influencing its bioavailability. [, ] A faster dissolution rate generally leads to quicker absorption and potentially higher bioavailability.
Q15: What are the key parameters considered during the validation of analytical methods for this compound?
A15: Validation of analytical methods for this compound, like HPLC and LC-MS/MS, involves assessing various parameters including:
Q16: Does this compound interact with drug-metabolizing enzymes?
A16: While this compound is primarily metabolized by hepatic enzymes, specific details about its potential to induce or inhibit drug-metabolizing enzymes are not extensively covered in the provided research papers. Further investigations are needed to determine if this compound significantly impacts the metabolism of other co-administered drugs.
Q17: What are some alternatives to this compound for treating Type 2 diabetes?
A17: Several other antidiabetic medications are available as alternatives to this compound. These alternatives include:
- Other sulfonylureas: Gliclazide, Glibenclamide, Glimepiride, Glipizide. [, ]
- Biguanides: Metformin. [, ]
- Thiazolidinediones: Pioglitazone, Rosiglitazone. []
- Alpha-glucosidase inhibitors: Acarbose. []
Q18: How does this compound fit into the historical development of sulfonylurea drugs?
A18: this compound belongs to the second generation of sulfonylurea drugs, developed in the late 1960s. [] This generation offered several advantages over first-generation agents like Tolbutamide and Chlorpropamide, including higher potency, a shorter half-life, and a lower incidence of side effects. [, , , ] The introduction of this compound contributed to the evolution of diabetes management, providing physicians with a more refined therapeutic option for their patients.
Q19: What are some examples of cross-disciplinary research involving this compound?
A19: The research on this compound exemplifies cross-disciplinary collaboration, drawing on expertise from various fields:
- Pharmacology: Investigating the drug's mechanism of action, pharmacokinetic and pharmacodynamic properties, and potential therapeutic benefits in diabetes management. [, , , , ]
- Medicinal chemistry: Exploring structure-activity relationships to understand how structural modifications of this compound impact its activity, potency, and selectivity. []
- Pharmaceutics: Developing and optimizing formulations like inclusion complexes and solid dispersions to improve solubility, dissolution rate, and bioavailability. [, ]
- Analytical chemistry: Developing and validating sensitive and specific methods like fluorometric assays, HPLC, LC-MS, and LC-MS/MS for the quantification of this compound and its metabolites in biological samples. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


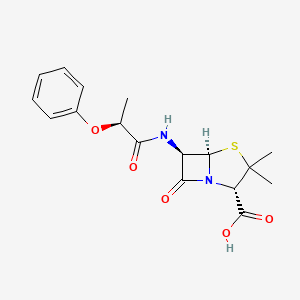
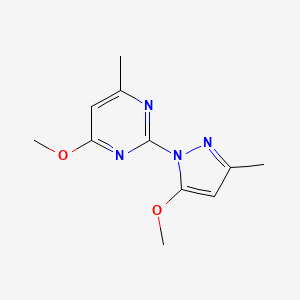
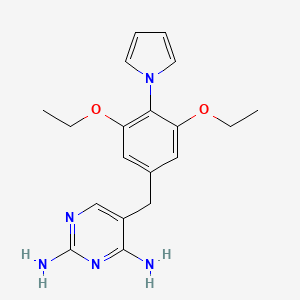
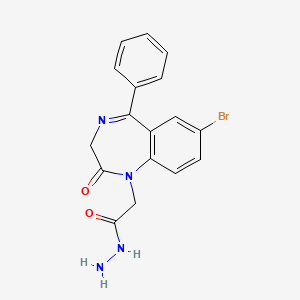


![8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1671512.png)
![(1R,3R,6R,7S,8S,9R,10S,11R,12S,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1671514.png)
![(1R,3R,6R,7S,8S,9R,10S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1671515.png)

